molecular formula C20H21NO4 B2977426 N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide CAS No. 2309598-46-5

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2977426
CAS No.: 2309598-46-5
M. Wt: 339.391
InChI Key: IQZIEKLJORQJDN-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by:

  • Acetamide core: A central carbonyl group bonded to a nitrogen atom and a 4-ethoxyphenyl-substituted methyl group.
  • N-substituent: A 2,2-bis(furan-2-yl)ethyl group, featuring two furan rings attached to a central ethyl chain.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-23-16-9-7-15(8-10-16)13-20(22)21-14-17(18-5-3-11-24-18)19-6-4-12-25-19/h3-12,17H,2,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZIEKLJORQJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl intermediates, followed by their coupling with ethyl acetamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and organic solvents. The conditions often involve specific temperatures, pressures, and reaction times to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings and ethoxyphenyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its use .

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Acetamide Core Key Features Potential Implications References
Target Compound : N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide - N: 2,2-bis(furan-2-yl)ethyl
- α-C: 4-ethoxyphenyl
- Bulky, electron-rich furan substituents
- Ethoxy group at para position
Enhanced lipophilicity; possible metabolic resistance due to ethoxy group
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide - N: 6-chlorobenzothiazole
- α-C: 4-methoxyphenyl
- Benzothiazole moiety (aromatic heterocycle)
- Chloro substituent
Increased rigidity; potential antimicrobial activity
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - N: 2-methoxyphenyl
- α-C: 4-bromophenyl
- Bromine (electron-withdrawing)
- Methoxy at ortho position
Altered electronic properties; possible antimicrobial activity
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide - N: furan-2-ylmethyl
- α-C: phenoxy with sulfonylhydrazine
- Single furan substituent
- Sulfonylhydrazine group
Enhanced hydrogen bonding; potential for dye or sensor applications
Disperse Blue 79 (N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide) - N: bis(acetyloxyethyl)amino
- α-C: azo-linked nitro groups
- Azo chromophore
- Ethoxy and nitro groups
Industrial dye application; environmental persistence concerns

Functional Group Impact on Properties

  • Furan vs. In contrast, benzothiazole-containing analogs (e.g., ) offer planar rigidity, which may enhance DNA intercalation or enzyme inhibition . Furan rings are less electron-deficient than benzothiazoles, which could reduce oxidative degradation .
  • Ethoxy vs. Methoxy Substituents :

    • The 4-ethoxyphenyl group in the target compound provides greater lipophilicity compared to 4-methoxyphenyl analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
  • Azo vs. Acetamide Linkages :

    • Azo-containing derivatives like Disperse Blue 79 () exhibit strong absorbance properties suitable for dyes, whereas the target compound’s lack of azo groups limits such applications but avoids associated toxicity risks .

Bioavailability and Metabolic Considerations

  • Flavonoid Acetamides (): Structural derivatization (e.g., quercetin tetra-acetamide) significantly impacts bioavailability. The target compound’s furan and ethoxy groups may similarly influence absorption or metabolic stability, though direct data is unavailable .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining furan rings and an ethoxyphenyl acetamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan derivatives followed by coupling reactions to form the final product.

Synthetic Route Overview

  • Preparation of Furan Derivative : Involves reactions with furan-2-carbaldehyde.
  • Coupling Reaction : The furan derivative is coupled with an appropriate phenolic compound under controlled conditions.
  • Finalization : The acetamide group is introduced to complete the synthesis.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Preliminary studies suggest that it may exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µM
Escherichia coli40 µM
Multi-drug resistant Staphylococcus30 µM

These MIC values indicate that the compound could be a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

  • HepG2 (liver cancer) : EC50 = 15 µM
  • HeLa (cervical cancer) : EC50 = 12 µM
  • SW1116 (colorectal cancer) : EC50 = 18 µM

The compound appears to exert its effects by inducing apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to growth and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested various derivatives of this compound against clinically relevant bacterial strains, demonstrating promising results in reducing bacterial load in vitro.
  • Cancer Cell Line Evaluation : Another investigation focused on its cytotoxic effects on different cancer cell lines, revealing that it significantly reduced cell viability compared to control groups.

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